molecular formula C20H21FN2O5S B2950087 2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide CAS No. 1207011-92-4

2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide

Cat. No.: B2950087
CAS No.: 1207011-92-4
M. Wt: 420.46
InChI Key: PFHOZUGPKDOERY-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide is a complex organic compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a piperidin-1-yl group, a fluorophenoxybenzyl group, and an ethanesulfonamide group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidin-1-yl group. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenoxybenzyl group is then introduced through a substitution reaction, often using a halogenated benzyl precursor and a nucleophilic substitution mechanism. Finally, the ethanesulfonamide group is added through a sulfonamide formation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Continuous flow chemistry might be employed to streamline the process and improve efficiency. Purification steps, such as recrystallization or chromatography, would be necessary to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The ethanesulfonamide group can be oxidized to form sulfonic acids.

  • Reduction: : The piperidin-1-yl group can be reduced to form piperidine derivatives.

  • Substitution: : The fluorophenoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed

  • Oxidation: : Sulfonic acids and their derivatives.

  • Reduction: : Piperidine and its derivatives.

  • Substitution: : Various substituted benzyl compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its biological activity can be studied for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the piperidin-1-yl, fluorophenoxybenzyl, and ethanesulfonamide groups. Similar compounds might include other sulfonamides or piperidine derivatives, but the presence of the fluorophenoxybenzyl group sets it apart.

List of Similar Compounds

  • Piperidine derivatives

  • Sulfonamide compounds

  • Fluorophenoxybenzyl derivatives

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c21-16-7-9-17(10-8-16)28-18-4-1-3-15(13-18)14-22-29(26,27)12-11-23-19(24)5-2-6-20(23)25/h1,3-4,7-10,13,22H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHOZUGPKDOERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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